N-(3-ethylphenyl)-2-methoxybenzamide
Description
N-(3-Ethylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxy-substituted benzoyl group attached to a 3-ethylphenylamine moiety.
The compound’s core structure—a benzamide scaffold with methoxy and arylalkyl substituents—confers unique physicochemical properties. The 3-ethylphenyl group introduces hydrophobicity, which may improve membrane permeability compared to simpler phenyl derivatives . Such structural features are critical in drug design, as seen in sulpiride (a D2 receptor antagonist with a 2-methoxybenzamide core) and YM-43611 (a dopamine D3/D4 receptor antagonist) .
Properties
CAS No. |
551912-87-9 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-12-7-6-8-13(11-12)17-16(18)14-9-4-5-10-15(14)19-2/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
WNYQCUNDIMLKQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-methoxybenzamide typically involves the reaction of 3-ethylphenylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
N-(3-ethylphenyl)-2-methoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of benzamide derivatives are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis of N-(3-ethylphenyl)-2-methoxybenzamide with key analogues:
Key Observations:
- Substituent Position: The 2-methoxy group is conserved in receptor antagonists (e.g., sulpiride, YM-43611), suggesting its role in receptor interactions. Moving the methoxy to the 3-position (as in ’s 2-hydroxy-N-(3-methoxyphenyl)benzamide) reduces receptor binding but may enhance solubility due to hydrogen bonding .
- Heterocyclic Groups (e.g., benzimidazole): Introduce planar rigidity, which may limit conformational flexibility but improve target specificity () .
- Bioactivity Trends:
- Antioxidant Activity: N-(4-Methoxyphenyl) derivatives exhibit stronger antioxidant effects than alkyl-substituted analogues, likely due to resonance stabilization of radicals by the para-methoxy group .
- Receptor Antagonism: Bulky substituents (e.g., cyclopropane in YM-43611) enhance dopamine receptor affinity, while smaller groups (e.g., ethyl in the title compound) may reduce steric hindrance for binding .
Physicochemical and Spectral Comparisons
- Solubility: The 3-ethylphenyl group in the title compound likely reduces aqueous solubility compared to hydroxylated analogues (e.g., 2-hydroxy-N-[3-(2-methoxyphenyl)ethoxy]phenylbenzamide in ) .
- Spectral Data: Similar compounds (e.g., ’s N-(6-cyano-1-methyl-benzimidazol-2-yl)-2-methoxybenzamide) show distinct ¹H NMR shifts for methoxy (~δ 3.8–4.0 ppm) and aromatic protons, aiding structural confirmation .
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